molecular formula C20H15FN2O6 B11064751 Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11064751
M. Wt: 398.3 g/mol
InChI Key: VPUCITJJMVQFJY-UHFFFAOYSA-N
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Description

Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with a unique structure that combines a benzofuran core with fluorinated phenyl and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate stands out due to its combination of a benzofuran core with multiple functional groups, providing a versatile scaffold for various chemical modifications and applications. Its unique structure offers distinct advantages in terms of reactivity, stability, and potential biological activity .

Properties

Molecular Formula

C20H15FN2O6

Molecular Weight

398.3 g/mol

IUPAC Name

dimethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C20H15FN2O6/c1-26-19(24)13-10-7-11-14(15(18(23)28-11)20(25)27-2)12(16(10)29-17(13)22)8-3-5-9(21)6-4-8/h3-7H,22-23H2,1-2H3

InChI Key

VPUCITJJMVQFJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OC)N)C4=CC=C(C=C4)F)N

Origin of Product

United States

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